An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylboronic acid
An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylboronic acid
CAS Number: 762287-59-2
This technical guide provides comprehensive information on 3-Fluoro-2-methoxyphenylboronic acid for researchers, scientists, and professionals in drug development. The document details the compound's properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Compound Overview
3-Fluoro-2-methoxyphenylboronic acid is a substituted phenylboronic acid that serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, imparted by the fluorine and methoxy substituents, make it a valuable reagent, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This compound is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules with potential biological activity or novel material properties.
Chemical and Physical Properties
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 762287-59-2 | [1] |
| Molecular Formula | C₇H₈BFO₃ | [1][2] |
| Molecular Weight | 169.95 g/mol | [1][2] |
| Purity | Typically ≥97% | [2] |
| InChI Key | ABTBKKHOMBEJGL-UHFFFAOYSA-N | [2][3] |
| SMILES | COc1c(F)cccc1B(O)O | [3] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Solid, powder | [2][3] |
| Color | Off-white to light beige | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Note: Specific quantitative data for melting point, boiling point, and solubility of 3-Fluoro-2-methoxyphenylboronic acid are not consistently reported in publicly available sources. Researchers should determine these properties experimentally for their specific materials.
Table 3: Safety Information
| Hazard | Description | Source |
| Hazard Statements | Based on similar compounds: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. | [4][5] |
| Precautionary Statements | Based on similar compounds: Wear protective gloves, eye protection, and face protection. Wash hands thoroughly after handling. | [4][5][6] |
| Storage Class | 11 - Combustible Solids | [3] |
Note: This safety information is based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 3-Fluoro-2-methoxyphenylboronic acid should be consulted for detailed handling and safety protocols.
Applications in Organic Synthesis
The primary application of 3-Fluoro-2-methoxyphenylboronic acid is as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules, making this boronic acid a valuable tool in drug discovery and medicinal chemistry.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 3-Fluoro-2-methoxyphenylboronic acid with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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3-Fluoro-2-methoxyphenylboronic acid
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Aryl bromide (e.g., 4-bromoanisole)
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium phosphate (K₃PO₄)
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1,4-Dioxane (anhydrous and degassed)
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Water (degassed)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Reaction vial with a stir bar
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: To an oven-dried reaction vial containing a stir bar, add 3-Fluoro-2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
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Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (nitrogen or argon) three times.
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Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the reaction vial via syringe.
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Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the key processes involved in the application of 3-Fluoro-2-methoxyphenylboronic acid.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. (3-Fluoro-2-methoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. 3-Fluoro-2-methoxyphenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]




